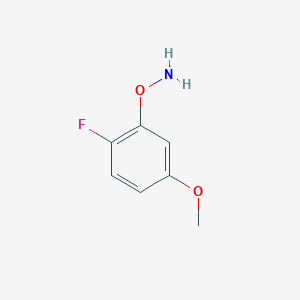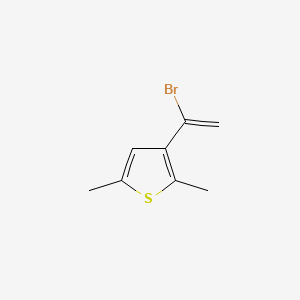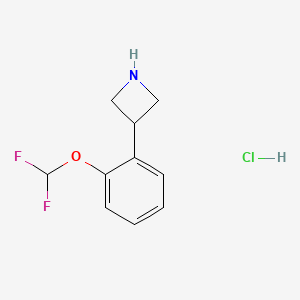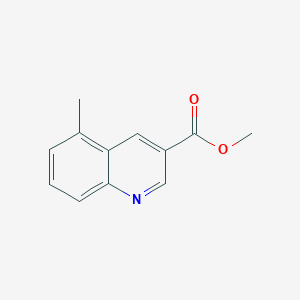![molecular formula C7H5BrN2OS B15336697 5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)
5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that contains a bromine atom, a methyl group, and a thieno[2,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and formamide, under acidic conditions.
Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylthieno[2,3-d]pyrimidin-4-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Methylthieno[2,3-d]pyrimidin-4-ol.
Substitution: Various substituted thieno[2,3-d]pyrimidines.
科学研究应用
5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe molecule for studying enzyme interactions and cellular pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
5-Fluoro-2-methylthieno[2,3-d]pyrimidin-4-ol: Similar structure but with a fluorine atom instead of a bromine atom.
2-Methylthieno[2,3-d]pyrimidin-4-ol: Lacks the bromine atom.
Uniqueness
5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
属性
IUPAC Name |
5-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-9-6(11)5-4(8)2-12-7(5)10-3/h2H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYXYWWFJMURBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
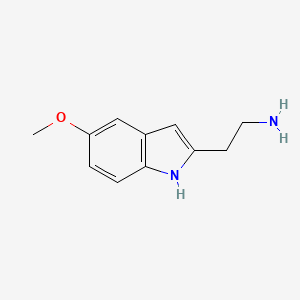
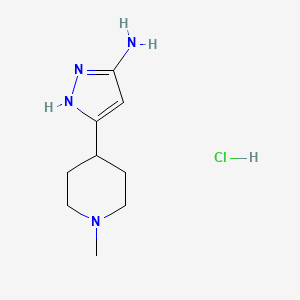
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
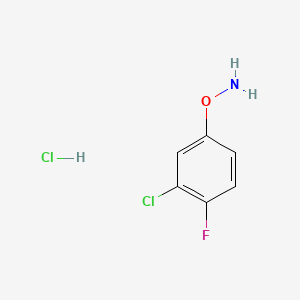
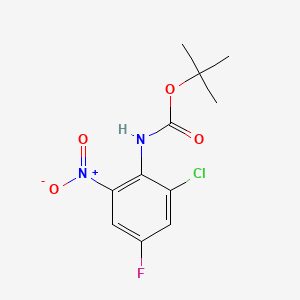
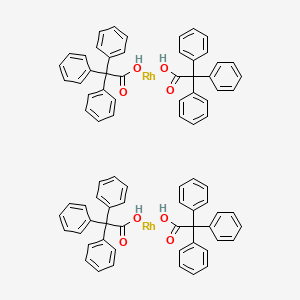
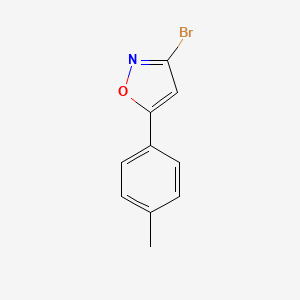
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
